molecular formula C₁₇H₁₉N₅O₅ B1145611 (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 110505-76-5

(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No. B1145611
M. Wt: 373.36
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to "(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol" involves complex organic reactions. Studies have explored the synthesis of tetrahydrofuran amino acids and their derivatives, showcasing methods to construct similar molecular frameworks. For instance, Hungerford et al. (2000) reported the synthesis of a D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate from D-ribose, followed by oligomerization to various carbopeptoids, indicating the versatility of tetrahydrofuran compounds in synthesis (Hungerford et al., 2000).

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives, closely related to the compound , has been extensively studied. The structural analysis involves determining the configuration and conformation of the molecule, which is crucial for understanding its reactivity and interaction with other molecules. The work by Hungerford et al. (2000) on tetrahydrofuran amino acids provides insight into the solution structures of these compounds, highlighting the importance of NMR studies in elucidating molecular structures (Hungerford et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving tetrahydrofuran derivatives are key to understanding the reactivity and potential applications of these molecules. Research by Hungerford et al. (2000) on the oligomerization of tetrahydrofuran amino acids highlights the chemical behavior of such compounds, providing a foundation for exploring the reactivity of "(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol" and its derivatives (Hungerford et al., 2000).

Physical Properties Analysis

The physical properties of tetrahydrofuran derivatives, such as solubility, melting point, and boiling point, are essential for practical applications and handling. Although specific data on "(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol" might not be readily available, studies on similar compounds can provide valuable insights. Research into the synthesis and properties of related tetrahydrofuran amino acids underscores the significance of these physical properties (Hungerford et al., 2000).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability, is crucial for the compound’s application in synthesis and other chemical processes. The studies on tetrahydrofuran amino acids and their derivatives offer a glimpse into the chemical nature and potential reactivity patterns of compounds structurally related to "(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol" (Hungerford et al., 2000).

Scientific Research Applications

Biomass Conversion to Value-added Chemicals

5-Hydroxymethylfurfural (HMF) is a key intermediate derived from plant biomass that serves as a platform chemical for producing a wide range of monomers, polymers, fuels, and functional materials. The versatility of HMF and its derivatives highlights the potential of biomass as a renewable source for the chemical industry, aiming to replace non-renewable hydrocarbon sources. Significant advancements in the synthesis of HMF from hexose carbohydrates and lignocellulose have been made, underscoring the potential of such compounds in sustainable chemistry and materials science (Chernyshev et al., 2017).

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) utilize highly reactive species to degrade recalcitrant compounds in wastewater, demonstrating the relevance of purine derivatives in environmental science. These processes lead to the formation of various by-products and involve complex degradation pathways that are crucial for understanding the environmental fate of pharmaceuticals and pollutants. Research in this area contributes to the development of more efficient water treatment methods that mitigate the ecological impact of hazardous compounds (Qutob et al., 2022).

Peptide and Protein Studies

Compounds with structures similar to the given chemical are used in peptide and protein research, especially in studies involving the modification of peptides and proteins to understand their structure and function. For instance, the use of spin label probes like TOAC in peptide synthesis provides insights into peptide dynamics, secondary structure, and interactions with membranes. These studies are foundational for biophysical research and have applications in drug design, molecular biology, and the understanding of biological membranes (Schreier et al., 2012).

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTVBCOBYCGDJR-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

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